PI3Kα Binding Affinity: PQR514 vs. Target Compound
The target compound is hypothesized to function as a PI3K/mTOR pathway inhibitor. The closest structurally characterized comparator, PQR514, demonstrates a PI3Kα binding Ki of 2.2 nM in a TR-FRET LanthaScreen displacement assay [1]. By contrast, the quantitative binding affinity (e.g., Ki or IC50) of 4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine for any PI3K isoform or mTOR has not been reported in primary literature or authoritative databases. This represents a critical gap in direct comparative evidence .
| Evidence Dimension | PI3Kα binding affinity (Ki) |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | PQR514: Ki = 2.2 nM |
| Quantified Difference | Cannot be calculated due to missing target data |
| Conditions | In vitro TR-FRET LanthaScreen displacement assay |
Why This Matters
Without quantitative binding data, any claim of the target compound's superiority or even equivalence to PQR514 for PI3K inhibition is unsubstantiated, preventing informed selection based on potency.
- [1] Beaufils, F. et al. Table 1: Cellular Potency and PI3K and mTOR Inhibitory Activity for Compounds 1–4. ACS Med. Chem. Lett. 2019. View Source
